molecular formula C8H9BrN2O B7905218 2-Amino-3-bromo-N-methylbenzamide

2-Amino-3-bromo-N-methylbenzamide

Cat. No. B7905218
M. Wt: 229.07 g/mol
InChI Key: AOZOSJRFBRTNPG-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

A yellow mixture of 2-amino-3-bromobenzoic acid (Oakwood Products, Inc., West Columbia, S.C., 2.07 g, 9.58 mmol), methanamine hydrochloride (0.712 g, 10.54 mmol), 2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate (V) (4.37 g, 11.50 mmol), and Et3N (3.07 mL, 22.04 mmol) in DMF (19.16 mL) was stirred at RT for 1 h. The reaction mixture was diluted with EtOAc (200 mL), added to a separatory funnel, and washed with saturated aqueous NaHCO3 (2×100 mL); the organic layer was separated, dried over Na2SO4, and concentrated. The crude product in DCM was loaded onto the column and was purified via automated flash chromatography (silica gel) with 0-40% EtOAc in hexanes to give 2-amino-3-bromo-N-methylbenzamide (722a, 1.09 g, 4.76 mmol, 50% yield) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 2.97 (d, J=4.89 Hz, 3H) 6.06 (br. s., 3H) 6.52 (t, J=7.92 Hz, 1H) 7.26 (dd, J=7.82, 1.17 Hz, 1H) 7.50 (dd, J=7.92, 1.27 Hz, 1H). MS (ESI, pos. ion) m/z: 228.9/230.9 (M+1).
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
0.712 g
Type
reactant
Reaction Step One
Name
Quantity
3.07 mL
Type
reactant
Reaction Step One
Name
Quantity
19.16 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([Br:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].Cl.CN.[CH3:15][N:16](C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(CC)CC>CN(C=O)C.CCOC(C)=O>[NH2:1][C:2]1[C:10]([Br:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:16][CH3:15])=[O:5] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.07 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1Br
Name
Quantity
0.712 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
4.37 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
3.07 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
19.16 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to a separatory funnel
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (2×100 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(=O)NC)C=CC=C1Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.76 mmol
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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